(1-Fluorocyclopropyl)methanol: A Technical Guide for Researchers
(1-Fluorocyclopropyl)methanol: A Technical Guide for Researchers
CAS Number: 154985-93-0
This technical guide provides an in-depth overview of (1-Fluorocyclopropyl)methanol, a key building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorinated cyclopropyl motif offers unique conformational constraints and electronic properties that can significantly enhance the pharmacological profile of parent molecules. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the compound's properties, synthesis, and potential applications.
Chemical and Physical Properties
(1-Fluorocyclopropyl)methanol is a colorless to light yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 154985-93-0 | [1][2][3] |
| Molecular Formula | C4H7FO | [1][3] |
| Molecular Weight | 90.1 g/mol | [1][4] |
| Boiling Point | 102.5 ± 13.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) | |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | 4°C | [1] |
| InChI Key | UFEYSMRZZLYOCP-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of (1-Fluorocyclopropyl)methanol and its derivatives is often achieved through the cyclopropanation of fluoro-substituted allylic alcohols. A well-established and efficient method is the enantioselective Simmons-Smith cyclopropanation reaction.[5] This reaction utilizes a zinc carbenoid and a chiral dioxaborolane ligand to achieve high yields and excellent enantioselectivities.[5]
General Experimental Protocol: Enantioselective Cyclopropanation
The following is a representative protocol adapted from the literature for the synthesis of fluorocyclopropyl methanols.[5] This can serve as a starting point for the specific synthesis of (1-Fluorocyclopropyl)methanol.
Materials:
-
Fluoro-substituted allylic alcohol (starting material)
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Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn)
-
Chiral dioxaborolane ligand
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Diethyl ether (Et₂O) for elution
Procedure:
-
To a stirred solution of freshly distilled diiodomethane in dichloromethane at 0°C, add diethylzinc dropwise. A white precipitate will be observed.
-
After stirring for 10 minutes, a solution of the fluoro-substituted allylic alcohol and the chiral dioxaborolane ligand in dichloromethane is added dropwise. The solution should become homogeneous.
-
The reaction mixture is stirred at 0°C for an additional 10 minutes, after which the ice bath is removed, and the reaction is allowed to proceed at room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and diethyl ether as the eluent.[5]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of (1-Fluorocyclopropyl)methanol. The following provides an overview of the expected 1H and 13C NMR data.
1H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the cyclopropyl ring, the methanolic proton, and the hydroxyl proton. The coupling patterns and chemical shifts will be influenced by the fluorine atom.
13C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon attached to the fluorine, the two methylene carbons of the cyclopropyl ring, and the hydroxymethyl carbon. The carbon signals will exhibit coupling with the fluorine atom (nJCF).
Note: For detailed and specific peak assignments, it is recommended to acquire and analyze the NMR spectra of the synthesized compound and compare it with literature data for similar structures.
Biological Significance and Applications in Drug Discovery
The introduction of a fluorine atom and a cyclopropyl ring into a molecule can significantly impact its pharmacological properties.[6] These modifications are known to influence metabolic stability, binding affinity, lipophilicity, and membrane permeability.
Rationale for Use in Medicinal Chemistry
The fluorocyclopropyl moiety is considered a valuable "bioisostere" for other chemical groups and can be strategically employed to:
-
Enhance Metabolic Stability: The C-F bond is strong and less susceptible to metabolic oxidation, which can prolong the in vivo half-life of a drug candidate.
-
Modulate Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.
-
Improve Binding Affinity: The unique steric and electronic properties of the fluorocyclopropyl group can lead to more favorable interactions with target proteins.
-
Increase Lipophilicity and Membrane Permeability: Fluorine substitution can enhance a compound's ability to cross cell membranes, which is crucial for reaching intracellular targets.[6]
Potential Therapeutic Areas
Compounds containing the fluorocyclopropyl motif have shown promise in various therapeutic areas, including:
-
Oncology: As inhibitors of kinases such as Bruton's tyrosine kinase (Btk).[2]
-
Central Nervous System (CNS) Disorders: As selective serotonin 2C (5-HT2C) receptor agonists.[6]
-
Infectious Diseases: As antibacterial agents (fluoroquinolones).[7]
Safety Information
(1-Fluorocyclopropyl)methanol is a flammable liquid and should be handled with appropriate safety precautions.[1] It is also classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1]
Hazard Statements (GHS):
-
H225: Highly flammable liquid and vapor.[1]
-
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1]
-
H373: May cause damage to organs through prolonged or repeated exposure.[1]
Precautionary Statements (GHS):
-
P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion
(1-Fluorocyclopropyl)methanol is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique structural and electronic properties offer medicinal chemists a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. (1-Fluorocyclopropyl)methanol | 154985-93-0 [sigmaaldrich.com]
- 2. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1-Fluorocyclopropyl)Methanol | 154985-93-0 [chemicalbook.com]
- 4. 154985-93-0 | (1-Fluorocyclopropyl)methanol - Moldb [moldb.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

